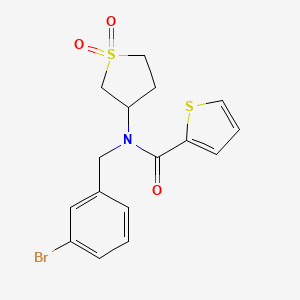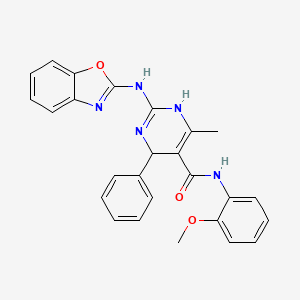![molecular formula C19H25N3S B12130122 1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione](/img/structure/B12130122.png)
1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4H-3,1-benzothiazine-4-one with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, resulting in therapeutic benefits such as tumor growth inhibition or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
N,N,N’-Trimethyl-1,3-propanediamine: Employed in the preparation of surfactants and personal care products.
3-(Dimethylamino)propylamine: Utilized in the synthesis of various organic compounds.
Uniqueness
1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione stands out due to its unique quinazoline core and thione group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H25N3S |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C19H25N3S/c1-21(2)13-8-14-22-17-12-7-6-11-16(17)19(23)20-18(22)15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3 |
InChI Key |
RGXIZYCMZRSMQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)


![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130097.png)
![3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12130106.png)
![5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130113.png)


